4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Description
This compound features a pyrimidine core substituted at position 4 with a 4-(3-chlorophenyl)piperazine group and at position 6 with a 2-methyl-1H-imidazole moiety. The 3-chlorophenylpiperazine moiety is a well-known pharmacophore in neuropharmacology, often associated with affinity for dopamine (D2/D3) and serotonin (5-HT1A/5-HT2A) receptors .
Properties
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6/c1-14-20-5-6-25(14)18-12-17(21-13-22-18)24-9-7-23(8-10-24)16-4-2-3-15(19)11-16/h2-6,11-13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTOTEHRLARZPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the pyrimidine ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps. The final product is usually purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors might also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Analogues
4-(2-Methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine (CAS 1706446-94-7)
- Structure : Shares the pyrimidine core and 2-methylimidazole group but lacks the 3-chlorophenyl substitution on the piperazine.
- Key Differences : The absence of the 3-chlorophenyl group likely reduces receptor-binding affinity, as this substituent is critical for interactions with dopaminergic and serotonergic receptors.
- Implications : Lower molecular weight (244.3 g/mol vs. ~370 g/mol for the target compound) may improve solubility but reduce blood-brain barrier penetration .
4-{4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine (CAS 2097937-07-8)
- Structure : Features a trifluoromethyl group at position 6 and a sulfonyl-linked methylimidazole-piperazine at position 4.
- Key Differences : The trifluoromethyl group enhances electronegativity and metabolic stability, while the sulfonyl group increases hydrophilicity.
- Implications : Likely optimized for enzyme inhibition (e.g., kinase targets) rather than CNS activity due to reduced lipophilicity .
Non-Pyrimidine Scaffolds
ND-7 (7-[4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)acetyl)piperazin-1-yl]-1-ethyl-6-fluoroquinolone)
- Structure: Incorporates the 3-chlorophenylpiperazine group within a fluoroquinolone scaffold.
- Key Differences: The quinolone core is associated with antibacterial activity (e.g., DNA gyrase inhibition). The 3-chlorophenylpiperazine may enhance cellular uptake or off-target receptor interactions.
- Implications : Highlights the versatility of the 3-chlorophenylpiperazine moiety across diverse therapeutic areas .
Process-Related Derivatives
- 1-(3-Chlorophenyl)piperazine (Impurity c) : A simpler derivative lacking the pyrimidine-imidazole scaffold. Used as a building block in antipsychotics like aripiprazole .
- 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol (Impurity d) : Hydrophilic side chain may reduce CNS penetration, favoring peripheral activity.
Comparative Data Table
Research Findings and Implications
Structural-Activity Relationships :
- The 3-chlorophenyl group on piperazine is critical for high-affinity binding to dopamine and serotonin receptors, as seen in aripiprazole analogues .
- The 2-methylimidazole substituent may improve metabolic stability compared to unsubstituted imidazoles, as methyl groups reduce oxidative metabolism .
In contrast, the sulfonyl and trifluoromethyl groups in CAS 2097937-07-8 increase polarity, likely redirecting activity toward peripheral targets .
Synthetic Considerations :
- Process impurities like 1-(3-chlorophenyl)piperazine (Impurity c) highlight the need for stringent quality control during synthesis to ensure pharmacological efficacy and safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
